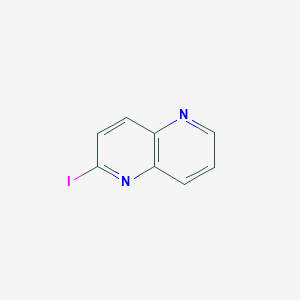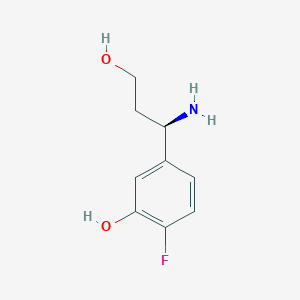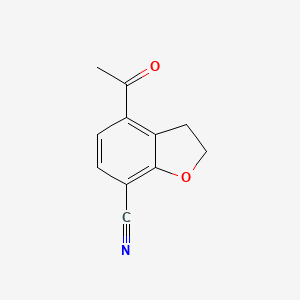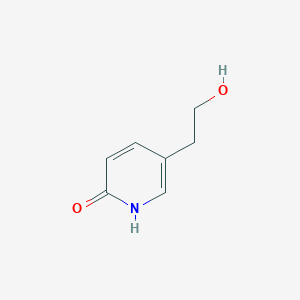
(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide is a chiral compound with a molecular formula of C10H12ClNO2 It is a derivative of benzamide, featuring a chloro substituent at the para position and a hydroxypropan-2-yl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of (S)-1-hydroxypropan-2-amine, which is obtained from the reduction of (S)-1-hydroxypropan-2-one using a suitable reducing agent such as sodium borohydride.
Formation of Benzamide Derivative: The (S)-1-hydroxypropan-2-amine is then reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-chloro-n-(1-oxopropan-2-yl)benzamide.
Reduction: 4-chloro-n-(1-hydroxypropan-2-yl)aniline.
Substitution: 4-methoxy-n-(1-hydroxypropan-2-yl)benzamide.
Aplicaciones Científicas De Investigación
(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group allows the compound to form hydrogen bonds with target proteins, while the chloro substituent enhances its binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-n-(1-hydroxypropan-2-yl)benzamide: Similar structure but with an amino group instead of a chloro group.
4-methoxy-n-(1-hydroxypropan-2-yl)benzamide: Similar structure but with a methoxy group instead of a chloro group.
Uniqueness
(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. The chiral center at the hydroxypropan-2-yl group also adds to its uniqueness, as it can exist in different enantiomeric forms with distinct properties.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
4-chloro-N-[(2S)-1-hydroxypropan-2-yl]benzamide |
InChI |
InChI=1S/C10H12ClNO2/c1-7(6-13)12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m0/s1 |
Clave InChI |
HKCYBUFNFMKWDB-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](CO)NC(=O)C1=CC=C(C=C1)Cl |
SMILES canónico |
CC(CO)NC(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


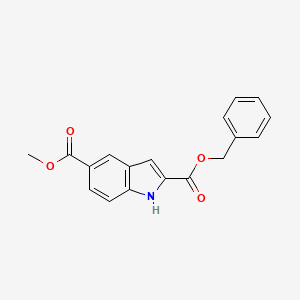
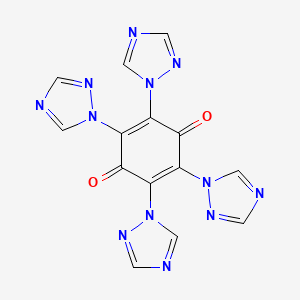
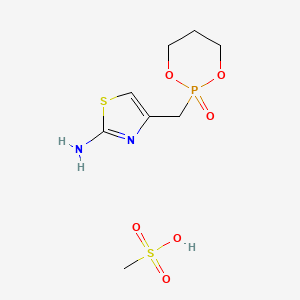
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
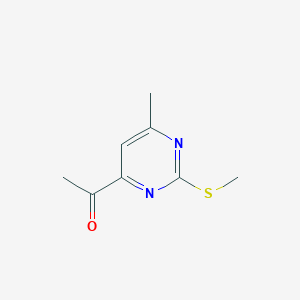
![6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962776.png)

